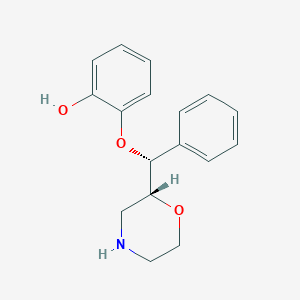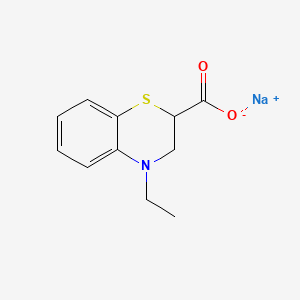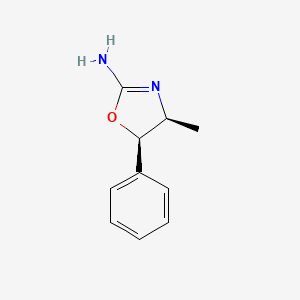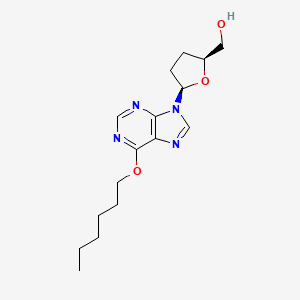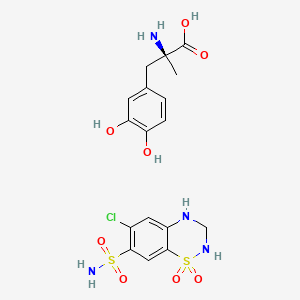
Sodium N,2-dihydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N,2-dihydroxybenzamide is an organic compound that incorporates both a hydroxamate group and a phenoxy group in the ortho-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Sodium N,2-dihydroxybenzamide involves the reaction of N,2-dihydroxybenzamide with sodium hydroxide. This reaction typically occurs in a solvent such as methanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the preparation of benzamide derivatives, including this compound, can be achieved through the direct condensation of benzoic acids and amines. This process often employs catalysts such as diatomite earth immobilized with ionic liquids and zirconium chloride under ultrasonic irradiation .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium N,2-dihydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The hydroxamate and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzamides, hydroxamic acids, and other derivatives that retain the core structure of this compound .
Wissenschaftliche Forschungsanwendungen
Sodium N,2-dihydroxybenzamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Sodium N,2-dihydroxybenzamide involves its ability to chelate metal ions through its hydroxamate and phenoxy groups. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion transport and storage in biological systems. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions for their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Sodium N,2-dihydroxybenzamide include:
- N,3,4-Trihydroxybenzamide
- N,2-Dihydroxy-4-methylbenzamide
- Benzhydroxamic acid
- Benzohydroxamic acid sodium salt
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of hydroxamate and phenoxy groups in the ortho-position. This structural feature gives it distinct coordination chemistry properties and makes it particularly effective in chelating metal ions and forming stable complexes .
Eigenschaften
CAS-Nummer |
2460-25-5 |
|---|---|
Molekularformel |
C7H6NNaO3 |
Molekulargewicht |
175.12 g/mol |
IUPAC-Name |
sodium;2-(hydroxycarbamoyl)phenolate |
InChI |
InChI=1S/C7H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8-11;/h1-4,9,11H,(H,8,10);/q;+1/p-1 |
InChI-Schlüssel |
OPTUZPZNSBCIQW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NO)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


